Fludarabine-13C2,15N is a stable isotopic labeled derivative of fludarabine, a purine nucleoside analog primarily used in the treatment of hematological malignancies such as chronic lymphocytic leukemia and non-Hodgkin lymphoma. The incorporation of carbon-13 and nitrogen-15 isotopes into the fludarabine molecule enhances its utility in various scientific applications, particularly in metabolic studies and pharmacokinetics.
Fludarabine-13C2,15N can be sourced from specialized chemical suppliers that provide isotopically labeled compounds for research purposes. One such supplier is LGC Standards, which lists this compound under their catalog for research chemicals.
Fludarabine-13C2,15N is classified as a nucleoside analog. It falls under the category of antimetabolites, which are compounds that interfere with the normal metabolic processes of cells. Specifically, it mimics adenine and inhibits DNA synthesis by substituting for deoxyadenosine in cellular processes.
The synthesis of Fludarabine-13C2,15N typically involves the incorporation of stable isotopes into the fludarabine structure during its chemical synthesis.
The synthesis requires careful control of reaction conditions and may involve multiple steps to achieve the desired isotopic labeling while maintaining the structural integrity of fludarabine.
Fludarabine-13C2,15N retains the core structure of fludarabine, which consists of a purine base (adenine) linked to a ribose sugar with a fluorine atom at the 2-position. The molecular formula for Fludarabine is C10H12FN5O4, while for Fludarabine-13C2,15N it would be denoted as C12H12^13C2F^15N5O4 due to isotopic labeling.
The molecular weight of Fludarabine-13C2,15N can be calculated considering the contributions from the isotopes:
This results in an adjusted molecular weight that reflects its isotopic composition.
Fludarabine-13C2,15N undergoes similar chemical reactions as fludarabine due to its structural similarity. Key reactions include:
The kinetics and mechanisms of these reactions can be studied using techniques such as high-performance liquid chromatography and mass spectrometry to track the metabolic fate of Fludarabine-13C2,15N in biological systems.
Fludarabine-13C2,15N acts primarily by inhibiting DNA synthesis through its triphosphate form, which competes with deoxyadenosine triphosphate for incorporation into DNA strands during replication.
The mechanism involves:
The detailed kinetics can be studied using isotopically labeled compounds to trace their incorporation into cellular DNA.
Fludarabine-13C2,15N is typically a white to off-white powder that is soluble in water and other polar solvents. Its melting point and boiling point may vary slightly from those of natural fludarabine due to isotopic effects.
Relevant data on solubility, stability under various pH levels, and reactivity with biological molecules can be gathered through empirical studies.
Fludarabine-13C2,15N has several applications in scientific research:
These applications leverage its unique isotopic properties to provide insights into cellular processes and drug interactions at a molecular level.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: